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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B1362567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of noribogaine
hydrochloride from its parent compound, ibogaine. The document details the core chemical

transformation, purification methodologies, and analytical characterization of the final product.

It is intended for an audience with a strong background in synthetic organic chemistry and

pharmaceutical sciences.

Core Synthesis: O-Demethylation of Ibogaine
The principal psychoactive metabolite of ibogaine, noribogaine (12-hydroxyibogamine), is most

commonly synthesized through the O-demethylation of ibogaine.[1][2] This process involves

the cleavage of the methoxy group at the 12-position of the ibogaine molecule, replacing it with

a hydroxyl group. The most established and widely cited method for this transformation utilizes

boron tribromide (BBr₃) as the demethylating agent.[1]

Reaction Scheme:

Experimental Protocol: O-Demethylation of Ibogaine
This protocol is a synthesis of information from various sources describing the use of boron

tribromide for the demethylation of aromatic ethers.[3][4]
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Ibogaine

Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

Anhydrous dichloromethane (DCM)

Methanol (MeOH)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line,

nitrogen/argon manifold)

Procedure:

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar and under an inert atmosphere (nitrogen or argon), dissolve ibogaine in anhydrous

dichloromethane.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of BBr₃: Slowly add a solution of boron tribromide (typically 2-3 molar equivalents) in

anhydrous dichloromethane to the cooled ibogaine solution via a syringe or dropping funnel.

The addition should be performed dropwise to control the exothermic reaction.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

Slowly and carefully quench the reaction by the dropwise addition of methanol. This will

decompose the excess BBr₃ and the boron-containing intermediates. Caution: This

quenching process is highly exothermic and releases HBr gas.

Work-up:
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Allow the quenched mixture to warm to room temperature.

Carefully neutralize the acidic mixture by the slow addition of a saturated sodium

bicarbonate solution until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers and wash with brine.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude noribogaine free base.

Purification of Noribogaine
Purification of the crude noribogaine is crucial to remove unreacted ibogaine, which has a

different pharmacological profile, and other reaction byproducts.[5] A combination of column

chromatography and recrystallization is typically employed.

Experimental Protocol: Column Chromatography
Materials:

Crude noribogaine free base

Silica gel (for column chromatography)[6]

A suitable mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl

acetate/hexane with a small percentage of triethylamine to prevent tailing)

Procedure:

Column Preparation: Pack a glass chromatography column with a slurry of silica gel in the

initial, least polar mobile phase.[7][8]

Sample Loading: Dissolve the crude noribogaine in a minimal amount of the mobile phase

and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load

the dried silica gel onto the top of the column.
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Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity.[9]

Collect fractions and monitor them by TLC to identify those containing the pure noribogaine.

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to

obtain purified noribogaine free base.

Conversion to Noribogaine Hydrochloride
For improved stability, handling, and bioavailability, the purified noribogaine free base is

converted to its hydrochloride salt.

Experimental Protocol: Salt Formation
Materials:

Purified noribogaine free base

Anhydrous diethyl ether or isopropanol

A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or

isopropanolic HCl)

Procedure:

Dissolution: Dissolve the purified noribogaine free base in a minimal amount of anhydrous

diethyl ether or isopropanol.

Precipitation: Slowly add a solution of hydrochloric acid in the chosen solvent to the

noribogaine solution while stirring. The noribogaine hydrochloride will precipitate out of the

solution.

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold,

anhydrous diethyl ether, and dry under vacuum to yield noribogaine hydrochloride as a

solid.

Quantitative Data
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The following table summarizes typical reaction parameters and expected outcomes for the

synthesis of noribogaine hydrochloride from ibogaine. Please note that yields can vary

significantly based on the scale of the reaction and the purity of the starting materials.

Step
Reagents &
Conditions

Typical Yield (%) Reference(s)

O-Demethylation

Ibogaine, BBr₃,

Anhydrous DCM, -78

°C to RT

70-90 [3]

Purification
Silica Gel Column

Chromatography
80-95 (recovery) [9]

Salt Formation

Noribogaine free

base, HCl in

ether/isopropanol

>95 [3]

Analytical Characterization
The identity and purity of the synthesized noribogaine hydrochloride should be confirmed

using a combination of analytical techniques.
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Technique Purpose Expected Results Reference(s)

¹H NMR & ¹³C NMR

Structural

Confirmation and

Purity

Spectra consistent

with the structure of

noribogaine

hydrochloride.

[10]

HPLC Purity Assessment

A single major peak

corresponding to

noribogaine.[11][12]

[13]

LC-MS
Molecular Weight

Confirmation

A molecular ion peak

corresponding to the

protonated molecule

of noribogaine (m/z

297.4).[10][14][15]

[16][17]

GC-MS
Purity and Impurity

Profiling

After derivatization, a

major peak

corresponding to

noribogaine.[16][17]

[18]

[16]

Signaling Pathways and Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of

noribogaine hydrochloride from ibogaine.

Ibogaine O-Demethylation
(BBr3, DCM)

Crude Noribogaine
(Free Base)

Purification
(Column Chromatography)

Pure Noribogaine
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Caption: Workflow for Noribogaine HCl Synthesis.
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Noribogaine's Biased Agonism at the Kappa-Opioid
Receptor
Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR), preferentially

activating the G-protein signaling pathway over the β-arrestin pathway.[19][20][21][22][23] This

biased agonism is hypothesized to contribute to its therapeutic effects without inducing the

dysphoria associated with conventional KOR agonists.

Cell Membrane
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G-Protein Activation
(GDP -> GTP)
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β-Arrestin Recruitment
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Caption: Noribogaine's Biased KOR Agonism.

Noribogaine's Interaction with the Serotonin Transporter
(SERT)
Noribogaine is a potent inhibitor of the serotonin transporter (SERT), which is responsible for

the reuptake of serotonin from the synaptic cleft.[2][24][25][26] This action increases the
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extracellular concentration of serotonin, which may contribute to the antidepressant and anti-

craving effects of noribogaine.
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Caption: Noribogaine's Inhibition of SERT.

Ibogaine's Interaction with the Dopamine Transporter
(DAT)
Ibogaine interacts with the dopamine transporter (DAT), which clears dopamine from the

synapse.[27][28][29] This interaction is complex and can lead to a modulation of dopamine

signaling, which is thought to be a key mechanism in its anti-addictive properties.[30]
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Caption: Ibogaine's Interaction with DAT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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